![molecular formula C17H15N3O4S B2894224 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1208516-28-2](/img/structure/B2894224.png)

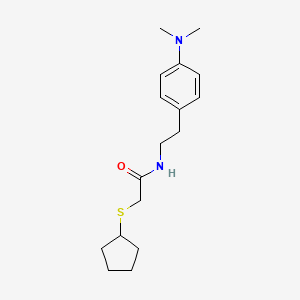

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

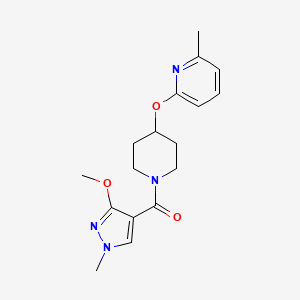

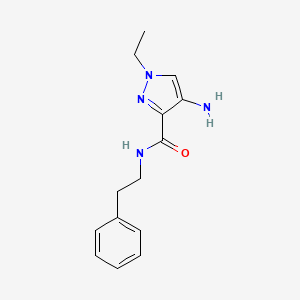

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacophoric Heterocyclic Nucleus

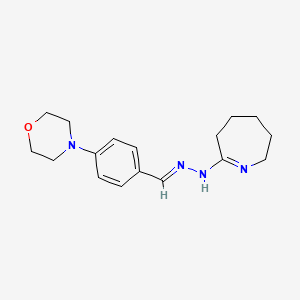

2,3-dihydrobenzo[b][1,4]dioxin is recognized for its value as a pharmacophoric heterocyclic nucleus. This compound has shown a wide range of biological activities, including acting as melatonin, histamine, and serotonin receptor ligands, alpha-adrenoreceptor blockers, and non-glycoside sweeteners. Recent studies have expanded its potential applications to include roles as antimycotics, multi-defense antioxidants, and estrogen receptor ligands. The preparation, biological activity, and structure-activity relationship of derivatives containing the dihydrobenzoxathiine skeleton are areas of ongoing research (Viglianisi & Menichetti, 2010).

Anticancer Activity

Research has explored the synthesis and evaluation of various compounds with benzothiazole and acetamide moieties for their anticancer activities. This includes the testing of novel 4-thiazolidinones with benzothiazole moiety for their effects on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds like 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide have shown significant activity against these cancer cell lines (Havrylyuk et al., 2010).

Antibacterial Agents

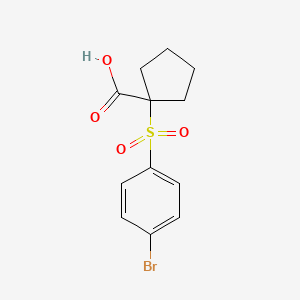

N-substituted sulfonamides bearing benzodioxane moiety have been investigated for their antibacterial potential. Compounds synthesized starting from N-2,3-dihydrobenzo[1,4]dioxin-6-amine have exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibitory Potential

Studies have been conducted on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds have been tested against enzymes like α-glucosidase and acetylcholinesterase, with most exhibiting substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).

Antioxidant Agents

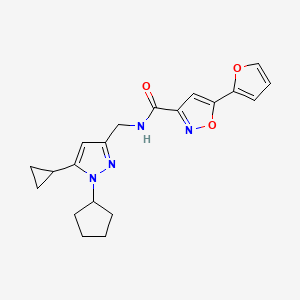

Certain compounds synthesized from 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide have been evaluated for their antioxidant activities. These studies include molecular docking and in vitro assays to assess their efficacy against oxidative stress (Hossan, 2020).

Antimalarial Applications

Research has also explored the antimalarial potential of derivatives of this compound, particularly focusing on their reactivity and structure-activity relationships. Computational calculations and molecular docking studies have been used to investigate these applications (Fahim & Ismael, 2021).

Wirkmechanismus

Target of Action

A related compound was found to inhibit the molecular chaperone hsp90

Mode of Action

If it does indeed target Hsp90, it might work by inhibiting the function of this protein, which plays a key role in several cellular processes, including protein folding, cell cycle control, and signal transduction . Again, more research is needed to confirm this.

Biochemical Pathways

If the compound targets Hsp90, it could potentially affect multiple pathways given the protein’s wide-ranging roles in the cell .

Result of Action

If it inhibits Hsp90, it could potentially disrupt the function of proteins that rely on this chaperone, leading to various cellular effects .

Biochemische Analyse

Biochemical Properties

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound’s benzodioxin moiety is known to interact with oxidative enzymes, potentially leading to the formation of reactive oxygen species (ROS). Additionally, the thiazole ring may interact with proteins involved in cellular signaling pathways, influencing their activity and stability .

Cellular Effects

The effects of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide on various cell types are profound. It has been observed to modulate cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are critical for regulating gene expression, cell proliferation, and apoptosis. The compound’s influence on cellular metabolism includes altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, the compound may inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into various metabolites, some of which retain biological activity. Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways .

Eigenschaften

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-10-9-25-17(18-10)19-16(21)8-12-7-14(24-20-12)11-2-3-13-15(6-11)23-5-4-22-13/h2-3,6-7,9H,4-5,8H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCDWKLFYLLKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)

![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894155.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2894162.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)